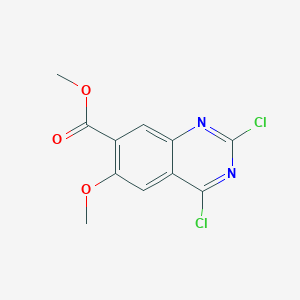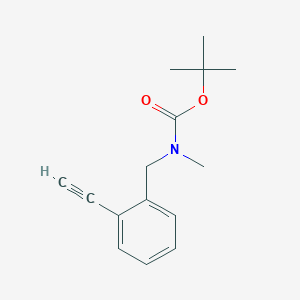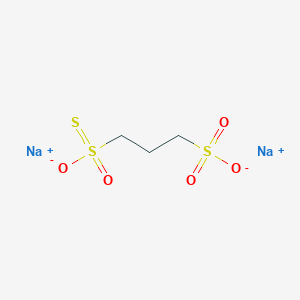
Sodium(2-sulfonatoethyl)methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium(2-sulfonatoethyl)methanethiosulfonate is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) compound. It is highly reactive with ionized thiolates but not with unionized thiols, making it a valuable tool for targeting sulfhydryl groups accessible from the aqueous medium . This compound is commonly used to study cysteine residues on proteins, particularly those associated with membranes, including channels and transporters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium(2-sulfonatoethyl)methanethiosulfonate typically involves the reaction of methanethiosulfonate with sodium 2-sulfonatoethyl. The reaction conditions often require a controlled environment to ensure the formation of the desired product. The compound is usually obtained as a crystalline solid, which is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium(2-sulfonatoethyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide linkages.
Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It reacts with thiol groups on proteins to form mixed disulfide linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents like DTT for reduction reactions. The reactions typically occur under mild conditions, often at room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include mixed disulfide linkages when reacting with thiol groups on proteins and the corresponding oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Sodium(2-sulfonatoethyl)methanethiosulfonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of sodium(2-sulfonatoethyl)methanethiosulfonate involves its high reactivity with ionized thiolates. It forms mixed disulfide linkages with thiol groups on proteins, thereby modifying the structural and functional properties of the target proteins. This reactivity is particularly useful for studying membrane-associated proteins, including channels and transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium(2-sulfonatoethyl)methanethiosulfonate
- Sodium(2-sulfonatoethyl)ethanethiosulfonate
- Sodium(2-sulfonatoethyl)propanethiosulfonate
Uniqueness
This compound is unique due to its high reactivity with ionized thiolates and its membrane-impermeant nature. This makes it particularly useful for targeting sulfhydryl groups accessible from the aqueous medium, allowing for precise modifications of membrane-associated proteins .
Propriétés
Formule moléculaire |
C3H6Na2O5S3 |
|---|---|
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
disodium;3-oxidosulfonothioylpropane-1-sulfonate |
InChI |
InChI=1S/C3H8O5S3.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
ZNMPGNBAZNOMMI-UHFFFAOYSA-L |
SMILES canonique |
C(CS(=O)(=O)[O-])CS(=O)(=S)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


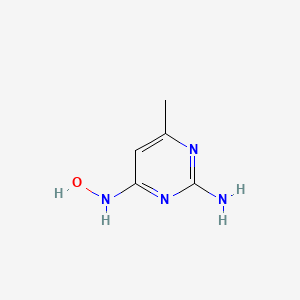
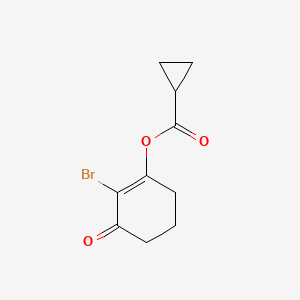
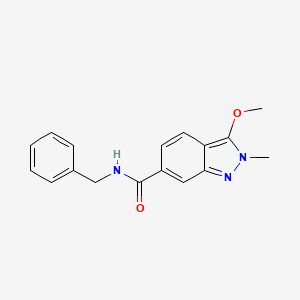
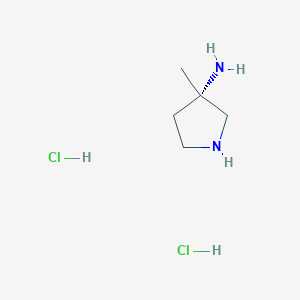
![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)

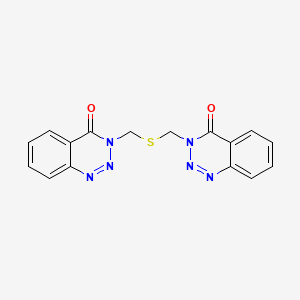
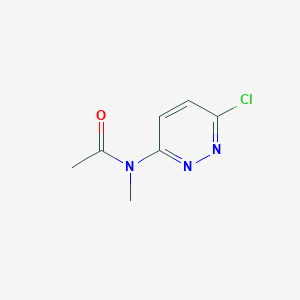
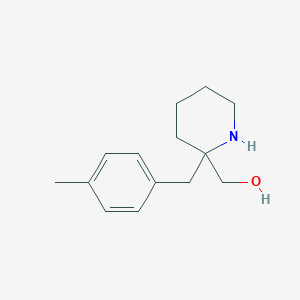
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
